N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide is a complex organic compound that features a benzodioxole ring, an indole moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and indole intermediates, followed by their coupling through a sulfanylacetamide linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzodioxole or indole rings.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The benzodioxole and indole moieties may play a role in binding to these targets, while the sulfanylacetamide linkage can influence the compound’s overall stability and reactivity. Specific pathways involved in its mechanism of action depend on the context of its application, such as inhibiting a particular enzyme or modulating a receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide
- N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-1H-indol-5-amine
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and structural features The presence of both benzodioxole and indole moieties, along with the sulfanylacetamide linkage, provides distinct chemical and biological properties that differentiate it from similar compounds
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c27-24(25-18-10-11-21-22(12-18)29-16-28-21)15-30-23-14-26(13-17-6-2-1-3-7-17)20-9-5-4-8-19(20)23/h1-12,14H,13,15-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNWHNIJICKARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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